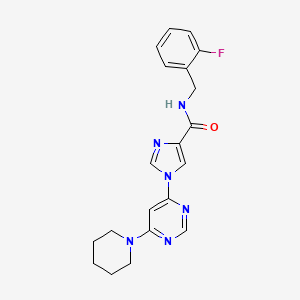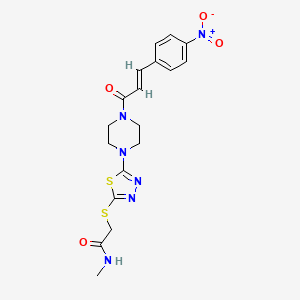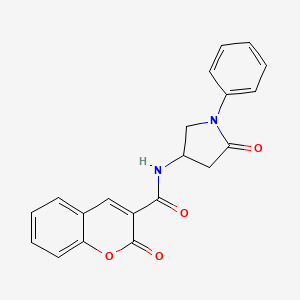
2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of chromene derivatives and is known for its unique chemical properties.
Scientific Research Applications
Synthesis and Biological Evaluation
The compound 2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2H-chromene-3-carboxamide, due to its structural complexity and potential bioactivity, has been the focus of synthetic and pharmacological studies. For instance, research has been conducted on the synthesis of similar coumarin derivatives containing a thiazolidin-4-one ring, which involved key intermediates like ethyl 2-oxo-2H-chromene-3-carboxylate. Such compounds were evaluated for their antibacterial activity, indicating the relevance of these structures in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Structural and Spectroscopic Analysis
The structural features of chromene derivatives have been extensively studied through crystallographic and spectroscopic methods. For example, the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been elucidated, revealing insights into their conformational preferences and intermolecular interactions, which are critical for understanding their biological activities (Reis et al., 2013).
Photoreactive and Polymeric Applications
Chromene derivatives have also found applications in materials science, particularly in the synthesis of aromatic polyamides with photosensitive coumarin pendent groups. These materials exhibit interesting properties such as solubility in polar solvents, high molecular weights, and the ability to form crosslinked structures upon UV illumination, making them suitable for various technological applications (Nechifor, 2009).
Antimicrobial and Antioxidant Properties
Furthermore, chromene-based compounds have been synthesized and evaluated for their antimicrobial properties. For instance, novel chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles were synthesized and demonstrated significant antimicrobial activity, showcasing the potential of these compounds in addressing antibiotic resistance (Azab, Azab, & Elkanzi, 2017).
properties
IUPAC Name |
2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-18-11-14(12-22(18)15-7-2-1-3-8-15)21-19(24)16-10-13-6-4-5-9-17(13)26-20(16)25/h1-10,14H,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRSVLGBZSYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

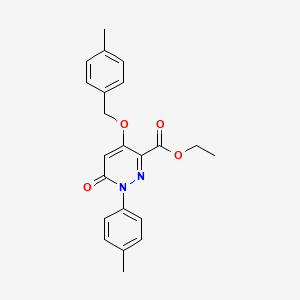
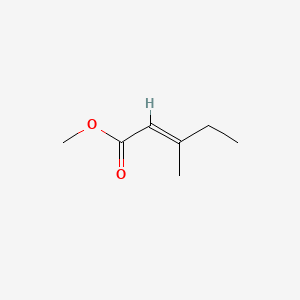
![5-Oxaspiro[3.5]nonan-8-one](/img/structure/B2502271.png)
![3-[3-(1,3-Dioxo-2-benzo[de]isoquinolinyl)propylthio]propanoic acid](/img/structure/B2502272.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide](/img/structure/B2502273.png)
![N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502275.png)
![[4-(Imidazol-1-ylmethyl)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2502277.png)
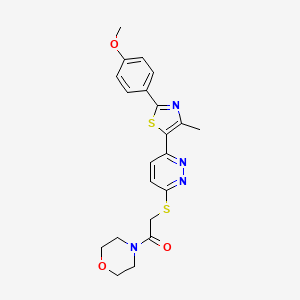
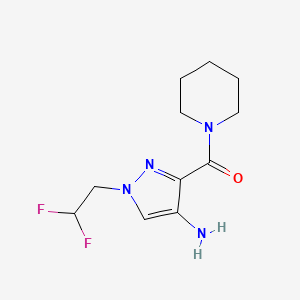
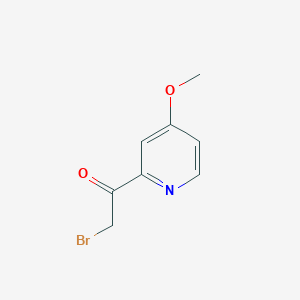
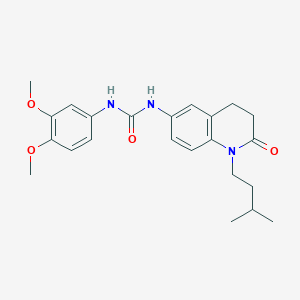
![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2502285.png)
